Z-VRPR-FMK (trifluoroacetate salt) is a selective and irreversible inhibitor of the paracaspase mucosa-associated lymphoid tissue lymphoma translocation protein 1. This compound plays a significant role in modulating signaling pathways related to immune responses, particularly by inhibiting the activation of nuclear factor kappa-light-chain-enhancer of activated B cells in lymphocytes. It is primarily used in research settings to study the biological functions of MALT1 and its role in various diseases, including lymphomas.
Z-VRPR-FMK is classified as a small molecule inhibitor within the broader category of cysteine protease inhibitors. It is derived from a peptide sequence that has been modified to enhance its specificity and binding affinity for MALT1. The compound is commercially available from various suppliers, including MedChemExpress and Bertin Technologies, which provide it in different formulations for research purposes.
The synthesis of Z-VRPR-FMK involves several key steps:
Technical details regarding the synthesis can be found in patents and research articles that describe the methodologies employed for producing such inhibitors .
The molecular structure of Z-VRPR-FMK includes several notable features:
The detailed structural information can be represented using chemical notation and diagrams available in chemical databases .
The mechanism of action of Z-VRPR-FMK involves several steps:
Z-VRPR-FMK exhibits several important physical and chemical properties:
These properties are critical for researchers when selecting compounds for experimental use .
Z-VRPR-FMK has several significant applications in scientific research:
CAS No.: 109434-24-4
CAS No.: 158251-55-9
CAS No.: 302-61-4
CAS No.: 61080-23-7
CAS No.: 466-43-3